(6-Bromofuro[3,2-b]pyridin-2-yl)methanol
Overview
Description
(6-Bromofuro[3,2-b]pyridin-2-yl)methanol is a chemical compound with the molecular formula C8H6BrNO2 and a molecular weight of 228.04 g/mol. This compound is characterized by its bromine atom attached to the furo[3,2-b]pyridine ring system, which is further substituted with a methanol group. It is a solid at room temperature and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromofuro[3,2-b]pyridin-2-yl)methanol typically involves the bromination of furo[3,2-b]pyridin-2-yl)methanol. This can be achieved through the reaction of furo[3,2-b]pyridin-2-yl)methanol with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar bromination reactions. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (6-Bromofuro[3,2-b]pyridin-2-yl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce the corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted furo[3,2-b]pyridine derivatives.
Scientific Research Applications
(6-Bromofuro[3,2-b]pyridin-2-yl)methanol is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which (6-Bromofuro[3,2-b]pyridin-2-yl)methanol exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism of action would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
(5-Bromofuro[2,3-b]pyridin-2-yl)methanol
(3-Bromo-4-pyridyl)methanol
(5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol
Properties
IUPAC Name |
(6-bromofuro[3,2-b]pyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-5-1-8-7(10-3-5)2-6(4-11)12-8/h1-3,11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGSQDAFELBQJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1OC(=C2)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673940 | |
Record name | (6-Bromofuro[3,2-b]pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131335-66-4 | |
Record name | 6-Bromofuro[3,2-b]pyridine-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131335-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Bromofuro[3,2-b]pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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